1,3-Dibromo-5-fluorobenzene 1,3-Dibromo-5-fluorobenzene 1,3-Dibromo-5-fluorobenzene is an aryl fluorinated building block.

Brand Name: Vulcanchem
CAS No.: 1435-51-4
VCID: VC20958175
InChI: InChI=1S/C6H3Br2F/c7-4-1-5(8)3-6(9)2-4/h1-3H
SMILES: C1=C(C=C(C=C1Br)Br)F
Molecular Formula: C6H3Br2F
Molecular Weight: 253.89 g/mol

1,3-Dibromo-5-fluorobenzene

CAS No.: 1435-51-4

Cat. No.: VC20958175

Molecular Formula: C6H3Br2F

Molecular Weight: 253.89 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dibromo-5-fluorobenzene - 1435-51-4

CAS No. 1435-51-4
Molecular Formula C6H3Br2F
Molecular Weight 253.89 g/mol
IUPAC Name 1,3-dibromo-5-fluorobenzene
Standard InChI InChI=1S/C6H3Br2F/c7-4-1-5(8)3-6(9)2-4/h1-3H
Standard InChI Key ASWYHZXKFSLNLN-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1Br)Br)F
Canonical SMILES C1=C(C=C(C=C1Br)Br)F

General Information and Identification

1,3-Dibromo-5-fluorobenzene, also known as 3,5-Dibromo-1-fluorobenzene, is a halogenated aromatic compound with significant importance in organic synthesis and various industrial applications. The compound is characterized by its unique structure consisting of a benzene ring substituted with two bromine atoms at positions 1 and 3, and a fluorine atom at position 5 . This specific substitution pattern contributes to its distinctive chemical reactivity and versatility as a chemical intermediate. The compound is registered with the Chemical Abstracts Service (CAS) number 1435-51-4, which serves as its unique identifier in chemical databases and literature .
The IUPAC standard InChIKey for this compound is ASWYHZXKFSLNLN-UHFFFAOYSA-N, providing a standardized representation of its molecular structure for database indexing and retrieval . The compound is typically available as a high-purity reagent (≥98%) for research and industrial applications, supplied by various chemical manufacturers globally . As a halogenated aromatic compound, it belongs to a broader class of chemicals widely used as building blocks in organic synthesis, particularly in reactions where selective functionalization is required.
1,3-Dibromo-5-fluorobenzene represents an important member of the bromofluorobenzene family of compounds, which are extensively utilized in the pharmaceutical and material science industries. The strategic positioning of the halogen atoms around the benzene ring enables selective functionalization through various chemical transformations, including metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and directed metalation processes . These characteristics make the compound an essential tool in the design and synthesis of complex molecular architectures.

Table 1: Identification and Basic Information of 1,3-Dibromo-5-fluorobenzene

ParameterInformation
Chemical Name1,3-Dibromo-5-fluorobenzene
Synonyms3,5-Dibromofluorobenzene, 3,5-Dibromo-1-fluorobenzene
CAS Registry Number1435-51-4
Molecular FormulaC₆H₃Br₂F
Molecular Weight253.894 g/mol
IUPAC Standard InChIKeyASWYHZXKFSLNLN-UHFFFAOYSA-N

Physical and Chemical Properties

Table 2: Physical and Chemical Properties of 1,3-Dibromo-5-fluorobenzene

PropertyValueReference
AppearanceWhite to off-white crystalline solid
OdorCharacteristic aromatic halogen odor
Density2.0±0.1 g/cm³ (2.15 g/cm³ also reported)
Melting Point42-45°C
Boiling Point204.6±0.0°C at 760 mmHg (265-268°C also reported)
Flash Point82.5±21.8°C
SolubilityInsoluble in water; soluble in dichloromethane, THF, and ethyl acetate
LogP3.75
Vapor Pressure0.4±0.3 mmHg at 25°C
Index of Refraction1.575

Applications and Research Utilization

Pharmaceutical Development

1,3-Dibromo-5-fluorobenzene serves as a crucial intermediate in pharmaceutical synthesis, particularly in the development of advanced therapeutic agents. The compound's distinctive halogenation pattern provides a valuable scaffold for building complex molecular structures required in modern drug discovery . In pharmaceutical research, this compound is extensively utilized as a precursor in the synthesis of active pharmaceutical ingredients (APIs), offering versatile functionalization opportunities through the bromine atoms while maintaining the fluorine substituent for enhancing metabolic stability and binding properties .
The strategic positioning of bromine atoms in 1,3-Dibromo-5-fluorobenzene makes it particularly valuable in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira reactions, which are fundamental in constructing complex molecular frameworks found in modern pharmaceuticals . These reactions allow for selective functionalization at the bromine positions while preserving the fluorine atom, which often contributes to improved pharmacokinetic properties of the resulting drug candidates. The compound has gained significant attention in anti-cancer drug development, where precisely positioned halogen substituents play critical roles in modulating target binding affinity and selectivity .
Recent pharmaceutical research has explored the incorporation of fluorinated moieties derived from 1,3-Dibromo-5-fluorobenzene into drug candidates to enhance membrane permeability, metabolic stability, and target binding. The fluorine atom contributes to these properties through its electronegativity, small size, and ability to participate in hydrogen bonding interactions . Additionally, the deuterium-labeled variant of this compound (1,3-Dibromo-5-fluorobenzene-d3) has emerged as an important tool in drug development for tracing and quantitation during pharmacokinetic studies, taking advantage of the distinctive properties of deuterium in affecting metabolic profiles .

Material Science Applications

In material science, 1,3-Dibromo-5-fluorobenzene has established itself as a valuable building block for the creation of specialty polymers and advanced functional materials. The compound contributes to enhancing material properties such as thermal stability and chemical resistance when incorporated into polymer structures . This halogenated compound serves as a precursor for functional materials used in organic light-emitting diode (OLED) manufacturing, where precisely controlled molecular architectures are essential for achieving desired electronic and photonic properties .
The unique electronic properties introduced by the combination of bromine and fluorine substituents make 1,3-Dibromo-5-fluorobenzene particularly useful in the development of materials with specialized conductivity and optical characteristics. When incorporated into polymer backbones or as pendant groups, these halogenated units can influence chain packing, crystallinity, and intermolecular interactions, resulting in materials with enhanced performance characteristics . The presence of bromine atoms also provides reactive sites for further functionalization or cross-linking in polymer systems, offering routes to materials with tailored properties.
Research in material science continues to explore novel applications of 1,3-Dibromo-5-fluorobenzene-derived structures in areas such as optical sensors, electronic devices, and specialty coatings. The compound's ability to participate in controlled polymerization reactions and post-polymerization modifications makes it a versatile building block for designing materials with precise structure-property relationships . Additionally, the incorporation of fluorinated aromatic segments in materials can contribute to improved resistance to chemical degradation, weathering, and thermal stress, extending the lifetime and performance range of the resulting products.

Agricultural Chemical Applications

The agricultural sector represents another significant domain where 1,3-Dibromo-5-fluorobenzene finds important applications, particularly in the formulation of advanced agrochemicals. The compound serves as an intermediate in the synthesis of crop protection agents, including pesticides and herbicides, where the precise arrangement of halogen substituents can influence biological activity, selectivity, and environmental persistence . The inclusion of fluorine-containing aromatic structures in agricultural chemicals has been associated with improved efficacy and reduced application rates compared to non-fluorinated analogues.
In agrochemical research and development, 1,3-Dibromo-5-fluorobenzene functions as a halogenated building block that provides opportunities for structural diversification and optimization of biological activity profiles . The compound enables synthetic pathways to create molecules with enhanced binding to target sites in pest organisms while potentially reducing off-target effects. The bromine positions offer reactive sites for introducing various functional groups through cross-coupling reactions, allowing chemists to generate libraries of structurally related compounds for structure-activity relationship studies.
Modern approaches to sustainable agriculture benefit from the precise molecular engineering possible with intermediates like 1,3-Dibromo-5-fluorobenzene, leading to the development of crop protection agents with improved environmental profiles. The strategic functionalization of this halogenated scaffold can result in agrochemicals with optimized persistence, reduced non-target toxicity, and enhanced rain-fastness properties . As regulations around agricultural chemicals continue to evolve, the ability to precisely control molecular properties through the use of such specialized building blocks becomes increasingly valuable to agrochemical developers.

Organic Synthesis Applications

Beyond its specific applications in pharmaceuticals, materials, and agrochemicals, 1,3-Dibromo-5-fluorobenzene serves as a versatile building block in general organic synthesis. The compound acts as a valuable precursor for creating complex organic molecules with precisely defined substitution patterns, enabling the construction of diverse molecular architectures for research and industrial applications . Its utility in organic synthesis stems from the differential reactivity of the bromine and fluorine substituents, allowing for selective transformations at specific positions.
The compound particularly excels in metal-catalyzed cross-coupling reactions, where the bromine atoms serve as leaving groups in the presence of appropriate catalysts, nucleophiles, and reaction conditions. These transformations include Suzuki-Miyaura coupling with boronic acids or esters, Stille coupling with organotin compounds, and Sonogashira coupling with terminal alkynes, among others . The fluorine atom typically remains intact during these reactions, providing a persistent functional handle that influences the electronic properties and reactivity of the resulting molecules.
In addition to cross-coupling chemistry, 1,3-Dibromo-5-fluorobenzene participates in nucleophilic aromatic substitution reactions, directed metalation processes, and halogen-metal exchange reactions, offering versatile entry points to diversely functionalized fluoroarenes . Synthetic chemists leverage these reaction pathways to construct libraries of compounds for structure-activity relationship studies, to develop new synthetic methodologies, and to access previously challenging molecular targets. The compound's well-defined reactivity profile makes it a reliable and predictable building block in the organic chemist's toolkit for designing and executing complex synthetic sequences.

Analytical Chemistry Applications

Application AreaSpecific UsesKey Properties Utilized
Pharmaceutical Development- Intermediate in API synthesis
- Precursor in anti-cancer agents
- Building block in drug discovery
- Selective functionalization sites
- Fluorine for metabolic stability
- Halogen bonding capabilities
Material Science- Specialty polymer synthesis
- OLED material precursor
- Electronic materials
- Thermal stability enhancement
- Unique electronic properties
- Reactive sites for functionalization
Agricultural Chemicals- Pesticide and herbicide development
- Crop protection formulations
- Structure-activity relationship studies
- Biological activity modulation
- Selective reactivity
- Environmental persistence control
Organic Synthesis- Building block for complex molecules
- Cross-coupling reactions
- Directed functionalization
- Differential reactivity of halogens
- Predictable transformation patterns
- Versatile substitution chemistry
Analytical Chemistry- Reference standard
- Instrument calibration
- Tracer in analytical studies
- Well-defined structure
- High purity specifications
- Characteristic spectral properties

Related Compounds and Derivatives

Table 4: Comparison of 1,3-Dibromo-5-fluorobenzene and its Deuterated Derivative

Property1,3-Dibromo-5-fluorobenzene1,3-Dibromo-5-fluorobenzene-d3
Molecular FormulaC₆H₃Br₂FC₆D₃Br₂F
Molecular Weight253.894 g/mol256.913 g/mol
CAS Number1435-51-41219805-87-4
Density2.0±0.1 g/cm³2.0±0.1 g/cm³
Boiling Point204.6±0.0°C at 760 mmHg204.6±0.0°C at 760 mmHg
Primary ApplicationsPharmaceutical synthesis, material science, agricultural chemicalsTracer in pharmacokinetic studies, analytical standard
Unique FeatureStandard halogenated building blockDeuterium labeling for specialized applications

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